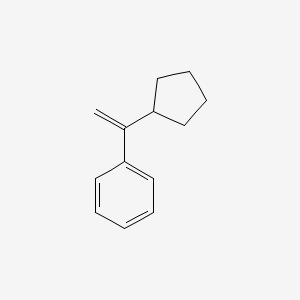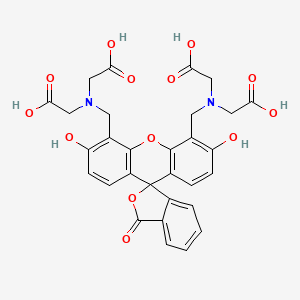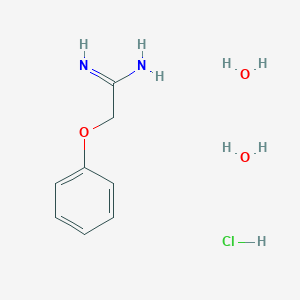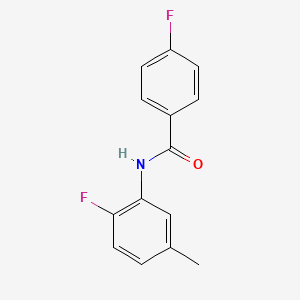
Pyr-Arg-Thr-Lys-Arg-AMC
Übersicht
Beschreibung
Pyr-Arg-Thr-Lys-Arg-AMC is a decapeptide that is specifically hydrolyzed by proteases such as trypsin and thrombin . This compound is widely used as a fluorogenic substrate in biochemical assays to measure the activity of proteases and the potency of enzyme inhibitors . The compound’s full name is Pyrroloquinoline quinone-Arginine-Threonine-Lysine-Arginine-7-amino-4-methylcoumarin.
Vorbereitungsmethoden
The synthesis of Pyr-Arg-Thr-Lys-Arg-AMC involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry . The peptide is built on an aryl-hydrazine resin, and the final product is cleaved from the resin using trifluoroacetic acid (TFA), triisopropylsilane (TIPS), and water . The crude peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Pyr-Arg-Thr-Lys-Arg-AMC undergoes hydrolysis reactions catalyzed by proteases such as trypsin and thrombin . The hydrolysis of the peptide bond releases the fluorophore 7-amino-4-methylcoumarin, which can be detected by its fluorescence . Common reagents used in these reactions include the proteases themselves and buffer solutions to maintain the appropriate pH for enzyme activity .
Wissenschaftliche Forschungsanwendungen
Pyr-Arg-Thr-Lys-Arg-AMC is extensively used in scientific research for the following applications:
Biochemistry: It is used to measure the activity of proteases and the potency of enzyme inhibitors.
Molecular Biology: The compound is employed in assays to study protease function and regulation.
Medicine: It is used in diagnostic assays to detect protease activity in various diseases.
Industry: This compound is used in the development of pharmaceuticals and enzyme-based products.
Wirkmechanismus
The mechanism of action of Pyr-Arg-Thr-Lys-Arg-AMC involves its hydrolysis by specific proteases. The proteases recognize the peptide sequence and cleave the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin . This release results in an increase in fluorescence, which can be measured to determine protease activity .
Vergleich Mit ähnlichen Verbindungen
Pyr-Arg-Thr-Lys-Arg-AMC is unique due to its specific peptide sequence and the fluorophore it releases upon hydrolysis . Similar compounds include other fluorogenic substrates such as Pyr-Arg-Thr-Lys-Arg-7-amino-4-trifluoromethylcoumarin and Pyr-Arg-Thr-Lys-Arg-7-amino-4-chloromethylcoumarin . These compounds differ in the fluorophore they release, which can affect their sensitivity and specificity in assays .
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44)/t20-,23+,24+,25+,26+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRJBAKJWMHKFK-URVADDRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1636903.png)









![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1636954.png)
